

Chiral Synthesis of Leu-AMS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Leu-AMS R enantiomer	
Cat. No.:	B8069125	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-aminomethylsulfonate (Leu-AMS), a stable analogue of the leucyl-adenylate intermediate, is a pivotal tool in the study of leucyl-tRNA synthetase (LARS) and its multifaceted roles in cellular processes. As a potent inhibitor of LARS, Leu-AMS allows for the detailed investigation of the enzyme's catalytic mechanism and its non-canonical functions, particularly in the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3] This technical guide provides a comprehensive overview of the chiral synthesis of L-Leu-AMS, including detailed experimental protocols and a summary of relevant quantitative data. The methodologies presented are compiled from established synthetic strategies for aminoacyl-sulfamoyl adenylate analogues.

Core Synthesis Strategy

The chiral synthesis of L-Leu-AMS is a multi-step process that involves the preparation of a protected adenosine sulfamate intermediate, followed by coupling with a protected L-leucine, and subsequent deprotection to yield the final product. The stereochemistry of the leucine moiety is preserved throughout the synthesis by the use of appropriate protecting groups.

Experimental Protocols



The following protocols are adapted from established methods for the synthesis of aminoacyl-sulfamoyl adenylate analogues.

Part 1: Synthesis of 5'-Sulfamoyladenosine

This part of the synthesis focuses on the preparation of the key adenosine intermediate.

- 1.1: Synthesis of 2',3'-O-Isopropylideneadenosine
- Reaction: Adenosine is reacted with 2,2-dimethoxypropane in the presence of an acid catalyst to protect the 2' and 3' hydroxyl groups of the ribose sugar.
- Materials: Adenosine, 2,2-dimethoxypropane, p-toluenesulfonic acid, Acetone.
- Procedure:
 - Suspend adenosine (1 equivalent) in acetone.
 - Add 2,2-dimethoxypropane (1.5 equivalents) and p-toluenesulfonic acid (0.1 equivalents).
 - Stir the mixture at room temperature for 24 hours.
 - Neutralize the reaction with sodium bicarbonate.
 - Filter the mixture and concentrate the filtrate under reduced pressure.
 - The crude product can be purified by recrystallization from ethanol.
- 1.2: Synthesis of 2',3'-O-Isopropylidene-5'-O-sulfamoyladenosine
- Reaction: The protected adenosine is sulfamoylated at the 5' position using sulfamoyl chloride.
- Materials: 2',3'-O-Isopropylideneadenosine, Sulfamoyl chloride, Pyridine.
- Procedure:
 - Dissolve 2',3'-O-Isopropylideneadenosine (1 equivalent) in anhydrous pyridine.



- Cool the solution to 0°C.
- Add sulfamoyl chloride (1.2 equivalents) portion-wise while maintaining the temperature at 0°C.
- Stir the reaction mixture at 0°C for 4 hours and then at room temperature overnight.
- Quench the reaction by adding water.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Part 2: Chiral Coupling and Deprotection

This section details the coupling of the chiral leucine moiety to the adenosine intermediate.

- 2.1: Synthesis of N-Boc-L-leucine N-hydroxysuccinimide ester (Boc-L-Leu-OSu)
- Reaction: N-Boc-L-leucine is activated with N-hydroxysuccinimide to facilitate amide bond formation.
- Materials: N-Boc-L-leucine, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC),
 Dichloromethane (DCM).
- Procedure:
 - Dissolve N-Boc-L-leucine (1 equivalent) and NHS (1.1 equivalents) in DCM.
 - Cool the solution to 0°C.
 - Add a solution of DCC (1.1 equivalents) in DCM dropwise.
 - Stir the mixture at 0°C for 2 hours and then at room temperature overnight.
 - Filter off the dicyclohexylurea byproduct.



- Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
- 2.2: Synthesis of 2',3'-O-Isopropylidene-5'-O-[N-(N-Boc-L-leucyl)sulfamoyl]adenosine
- Reaction: The activated L-leucine is coupled to the 5'-sulfamoyladenosine intermediate.
- Materials: 2',3'-O-Isopropylidene-5'-O-sulfamoyladenosine, Boc-L-Leu-OSu, Cesium carbonate (Cs2CO3), Dimethylformamide (DMF).
- Procedure:
 - Dissolve 2',3'-O-Isopropylidene-5'-O-sulfamoyladenosine (1 equivalent) and Boc-L-Leu-OSu (1.2 equivalents) in anhydrous DMF.
 - Add Cs2CO3 (1.5 equivalents) to the mixture.
 - Stir the reaction at room temperature for 24 hours.
 - Dilute the reaction mixture with ethyl acetate and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
 - Purify the product by column chromatography on silica gel.
- 2.3: Synthesis of L-Leucyl-aminomethylsulfonate (L-Leu-AMS)
- Reaction: The Boc and isopropylidene protecting groups are removed under acidic conditions to yield the final product.
- Materials: 2',3'-O-Isopropylidene-5'-O-[N-(N-Boc-L-leucyl)sulfamoyl]adenosine,
 Trifluoroacetic acid (TFA), Water.
- Procedure:
 - Dissolve the protected Leu-AMS precursor in a mixture of TFA and water (e.g., 80% aqueous TFA).



- Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.
- Remove the solvent under reduced pressure.
- Co-evaporate with toluene to remove residual TFA.
- The crude product can be purified by preparative HPLC.

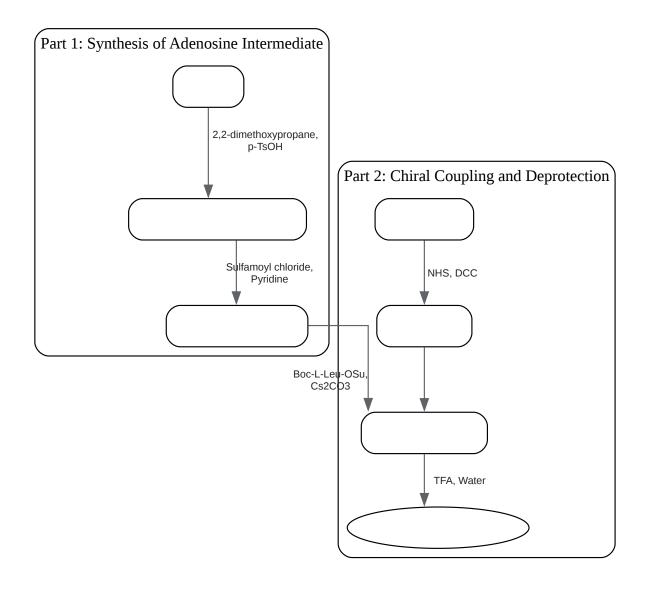
Data Presentation

Step No.	Reaction	Starting Material	Key Reagents	Product	Typical Yield (%)
1.1	Isopropyliden e protection	Adenosine	2,2- dimethoxypro pane, p-TsOH	2',3'-O- Isopropyliden eadenosine	~90
1.2	Sulfamoylatio n	2',3'-O- Isopropyliden eadenosine	Sulfamoyl chloride, Pyridine	2',3'-O- Isopropyliden e-5'-O- sulfamoylade nosine	~75
2.1	Leucine activation	N-Boc-L- leucine	NHS, DCC	Boc-L-Leu- OSu	>95
2.2	Coupling reaction	2',3'-O- Isopropyliden e-5'-O- sulfamoylade nosine	Boc-L-Leu- OSu, Cs2CO3	Protected L- Leu-AMS	~80
2.3	Deprotection	Protected L- Leu-AMS	TFA, Water	L-Leu-AMS	~95

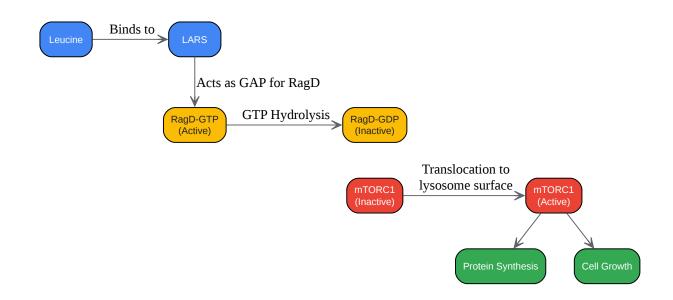
Note: Yields are approximate and can vary based on reaction scale and purification methods.

Visualizations Logical Workflow for the Chiral Synthesis of L-Leu-AMS









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel synthesis of 5'-amino-5'-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chiral Synthesis of Leu-AMS: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069125#chiral-synthesis-of-leu-ams]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com